molecular formula C8H7NOS B8614841 4-Hydroxy-3-(methylthio)benzonitrile

4-Hydroxy-3-(methylthio)benzonitrile

Cat. No.: B8614841
M. Wt: 165.21 g/mol
InChI Key: KIJMCKPEHMCWIV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methylthio)benzonitrile (C₈H₇NOS) is an aromatic nitrile derivative featuring a hydroxyl group (-OH) at the para position and a methylthio (-SCH₃) group at the meta position on the benzene ring. The compound’s structure combines the electron-withdrawing nitrile group (-CN) with sulfur-containing and hydroxyl substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

4-hydroxy-3-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H7NOS/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3

InChI Key

KIJMCKPEHMCWIV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound C₈H₇NOS 165.21 -OH (4), -SCH₃ (3), -CN (1) Combines polar -OH and lipophilic -SCH₃
4-Hydroxy-3-methylbenzonitrile C₈H₇NO 133.15 -OH (4), -CH₃ (3), -CN (1) Methyl group enhances hydrophobicity vs. -SCH₃
4-(Methylthio)benzonitrile C₈H₇NS 149.21 -SCH₃ (4), -CN (1) Lacks hydroxyl group; simpler structure
4-Hydroxy-3-methoxybenzonitrile C₈H₇NO₂ 149.15 -OH (4), -OCH₃ (3), -CN (1) Methoxy group is more electron-donating than -SCH₃
4-Hydroxy-3-(trimethylsilyl)benzonitrile C₁₀H₁₃NOSi 191.30 -OH (4), -Si(CH₃)₃ (3), -CN (1) Bulky trimethylsilyl group increases steric hindrance

Key Observations :

  • Electronic Effects : The methylthio (-SCH₃) group in the target compound is less electron-donating than methoxy (-OCH₃) but more polarizable due to sulfur’s lone pairs. This impacts reactivity in electrophilic substitution reactions .

Physicochemical Properties

  • Solubility : The hydroxyl group increases water solubility, while the methylthio and nitrile groups contribute to organic solvent affinity. This balance contrasts with analogs like 4-(methylthio)benzonitrile, which lacks -OH and is more lipophilic .
  • Stability : Nitriles generally exhibit thermal stability, but the -SCH₃ group may introduce susceptibility to oxidation, forming sulfoxides or sulfones, as seen in compounds like 4-formyl-3-(methylsulfonyl)benzonitrile .

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